molecular formula C15H13ClN6O B5602345 N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B5602345
M. Wt: 328.75 g/mol
InChI Key: YHMARPLXZMLNQS-CAOOACKPSA-N
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Description

N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a useful research compound. Its molecular formula is C15H13ClN6O and its molecular weight is 328.75 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is 328.0839368 g/mol and the complexity rating of the compound is 453. The solubility of this chemical has been described as 3.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Insights

The compound under discussion is closely related to various derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which have been synthesized for diverse scientific research applications. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, was achieved through cyclization, revealing the formation of inversion dimers via N—H⋯N hydrogen bonds, demonstrating the structural complexity and potential interactions of such compounds (Repich et al., 2017).

Antiviral and Antifungal Activities

Research has shown that certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit moderate antiviral activities against hepatitis B virus and promising fungicidal activities against agricultural pests. For example, novel acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized, displaying significant in vitro fungicidal activities against Rhizoctonia solani, with some compounds outperforming commercial carbendazim in efficacy (Chen et al., 2009).

Heterocyclic Synthesis for Pharmaceutical Applications

The synthesis of diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine has been documented, leading to compounds with potential pharmaceutical applications. These syntheses involve creating compounds that can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, highlighting the versatility of triazolo[1,5-a]pyrimidine derivatives in drug development (Liu et al., 2008).

Antimicrobial and Antitumor Potential

Furthermore, studies on substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating the antitumor potential of these compounds. The synthesis and evaluation of new thiophene-based heterocycles as potential antimicrobial agents have also been reported, underscoring the antimicrobial capabilities of triazolopyrimidine derivatives (Hafez & El-Gazzar, 2009).

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,20,23)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMARPLXZMLNQS-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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